molecular formula C17H16F3NO4S B2681889 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine CAS No. 1797646-28-6

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Cat. No.: B2681889
CAS No.: 1797646-28-6
M. Wt: 387.37
InChI Key: RYQOIMAAVAZLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with the molecular formula C17H16F3NO4S and a molecular weight of 387.37 g/mol. This compound features a morpholine ring substituted with a phenyl group and a trifluoromethoxyphenylsulfonyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be compared with other similar compounds, such as:

  • Phenyl 4-(trifluoromethoxy)benzenesulfonate
  • 4-Trifluoromethoxyphenylboronic acid

These compounds share the trifluoromethoxy group, which imparts unique properties such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

2-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOIMAAVAZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.